
Methyl corosolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl corosolate is a natural product found in Polylepis australis, Eucalyptus perriniana, and other organisms with data available.
Scientific Research Applications
Role in DNA Methylation and Epigenetic Modification
Methyl corosolate, a compound found in various plants, plays a significant role in DNA methylation, a critical epigenetic modification in genome regulation and development. DNA methylation is influenced by micronutrients like folate, which provides methyl groups for DNA methylation processes. This epigenetic modification is crucial for normal cellular functions and development, and changes in DNA methylation can lead to developmental disorders and chronic diseases, including cancer (Crider, Yang, Berry, & Bailey, 2012).
In cancer research, corosolic acid (CRA), a derivative of methyl corosolate, has been found to exhibit significant anticancer activity by blocking cellular transformation and epigenetically reactivating key genes in cancer cells (Yang, Wu, Li, Gao, Yang, Li, & Kong, 2018).
Folate Supplementation and Cancer Aggressiveness
Folate, a vital nutrient in the methylation process, has been studied for its potential to limit cancer aggressiveness. For instance, in glioma, folate supplementation has been shown to enhance DNA remethylation and affect genes involved in apoptosis and proliferation, suggesting its potential as an adjuvant in cancer therapy (Hervouet, Debien, Campion, Charbord, Ménanteau, Vallette, & Cartron, 2009).
Nutrient-DNA Methylation Interactions
Nutrient intake, including folate and vitamin B-12, is associated with genome-wide changes in DNA methylation. These changes are significant in the context of various health conditions and diseases, showing the intricate link between diet, epigenetics, and health outcomes (Mandaviya, Joehanes, Brody, Castillo-Fernandez, Dekkers, Do, Graff, Hänninen, Tanaka, de Jonge, Kiefte-de Jong, Absher, Aslibekyan, de Rijke, Fornage, Hernandez, Hurme, Ikram, Jacques, Justice, Kiel, Lemaitre, Mendelson, Mikkilä, Moore, Pallister, Raitakari, Schalkwijk, Sha, Slagboom, Smith, Stehouwer, Tsai, Uitterlinden, van der Kallen, van Heemst, Arnett, Bandinelli, Bell, Heijmans, Lehtimäki, Levy, North, Sotoodehnia, van Greevenbroek, van Meurs, Heil, 2019).
Pharmacokinetics and Biological Effects
The absorption and metabolic pathways of corosolic acid have been studied to understand its pharmacokinetic behavior and biological effects. This research is vital for its development as a therapeutic agent, given its potential anti-cancer and anti-diabetic activities (Zhang, Lu, Li, Wen, & Yang, 2019).
properties
Molecular Formula |
C31H50O4 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-18-11-14-31(26(34)35-8)16-15-29(6)20(24(31)19(18)2)9-10-23-28(5)17-21(32)25(33)27(3,4)22(28)12-13-30(23,29)7/h9,18-19,21-25,32-33H,10-17H2,1-8H3/t18-,19+,21-,22+,23-,24+,25+,28+,29-,30-,31+/m1/s1 |
InChI Key |
BRZWXKGDPAZBLF-OKUTUCSLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OC |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



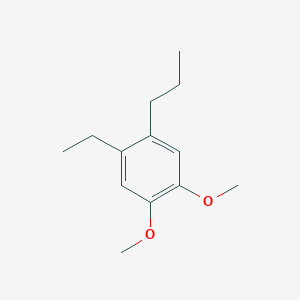
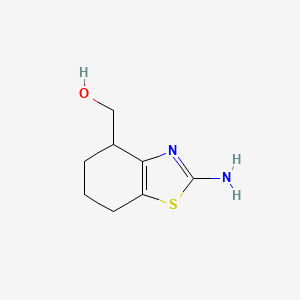
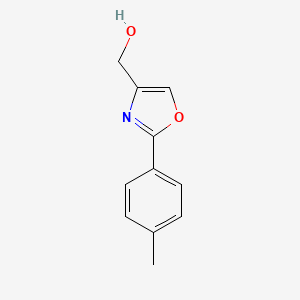
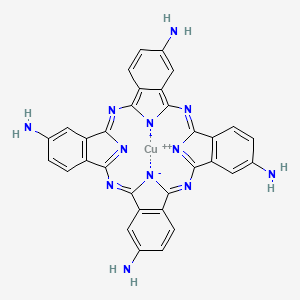
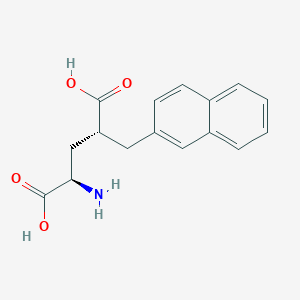
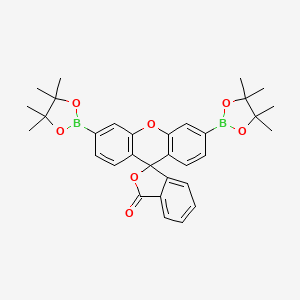
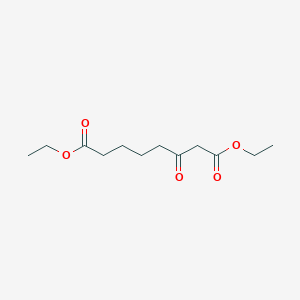
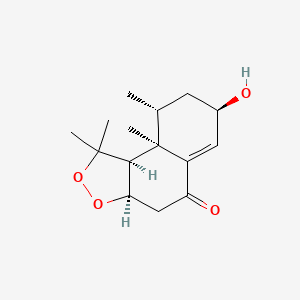

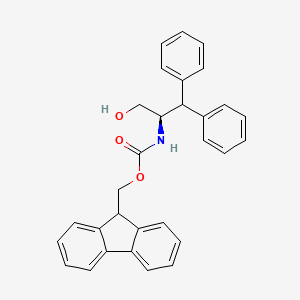

![Ethyl 5-chloro-2-[(ethoxycarbonyl)oxy]-1H-indole-1-carboxylate](/img/structure/B1643983.png)

